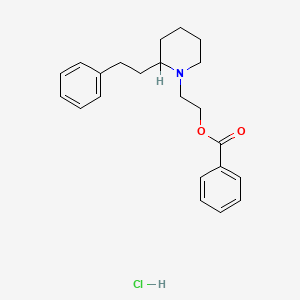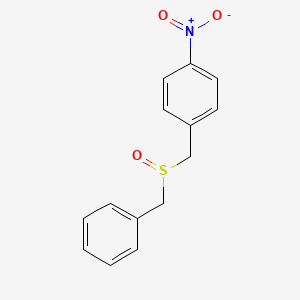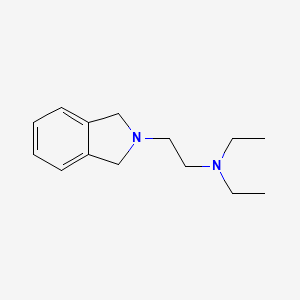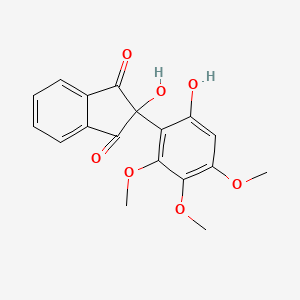
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-: is an organic compound with a complex structure that includes a 1,3-indandione core and a phenyl group substituted with hydroxy and methoxy groups. This compound is a derivative of 1,3-indandione, which is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate .
Industrial Production Methods: The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反应分析
Types of Reactions: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or methylene derivatives .
科学研究应用
Chemistry: 1,3-Indandione derivatives are used as building blocks in organic synthesis due to their reactive diketone structure. They are also used in the development of dyes and pigments .
Biology and Medicine: In medicinal chemistry, 1,3-Indandione derivatives have been studied for their anticoagulant properties, similar to those of warfarin. They are also investigated for their potential use in treating various diseases .
Industry: In the industrial sector, these compounds are used in the production of polymers and as photoinitiators in photopolymerization processes .
作用机制
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound’s diketone structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it may inhibit enzymes involved in the coagulation pathway, similar to other 1,3-indandione derivatives .
相似化合物的比较
1,3-Indandione: The parent compound, known for its use as an anticoagulant.
Indanone: A closely related compound with applications in medicinal chemistry.
Quinones: Oxidized derivatives of 1,3-indandione with various biological activities
Uniqueness: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
75840-19-6 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
2-hydroxy-2-(6-hydroxy-2,3,4-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O7/c1-23-12-8-11(19)13(15(25-3)14(12)24-2)18(22)16(20)9-6-4-5-7-10(9)17(18)21/h4-8,19,22H,1-3H3 |
InChI 键 |
HHRFFIDURJBUAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)O)C2(C(=O)C3=CC=CC=C3C2=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


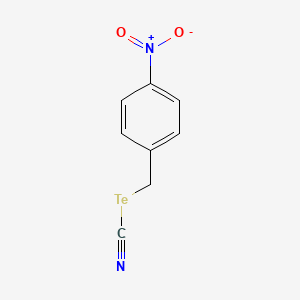
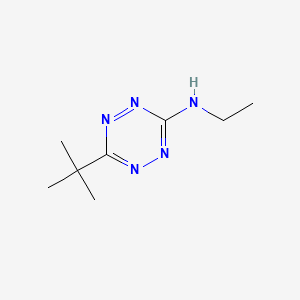
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
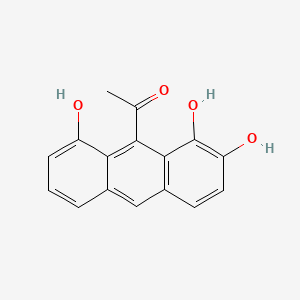
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


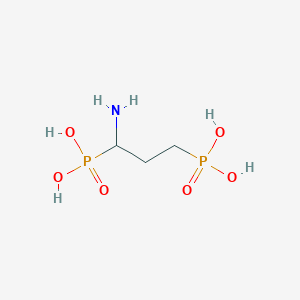
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)
